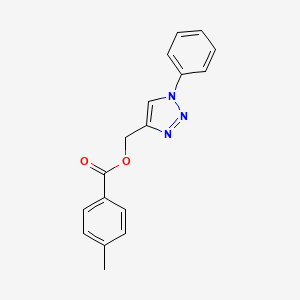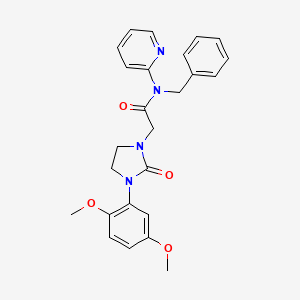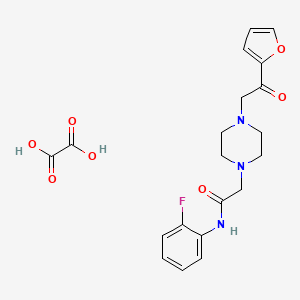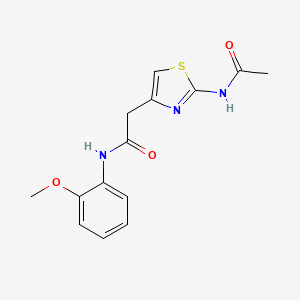
(1-phenyl-1H-1,2,3-triazol-4-yl)methyl 4-methylbenzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Agents
Synthesis of Triazole Derivatives for Antimicrobial Use : Triazole derivatives, including those related to the specified compound, have been synthesized and characterized for potential antimicrobial activities. These compounds exhibited a broad spectrum of antimicrobial activities and moderate to good antioxidant activities. This suggests their potential as effective antimicrobial agents (Bhat et al., 2016).
Antifungal Activities of Novel Triazole Compounds : Research on triazole compounds containing 2-methylidenethiazolidine rings showed that they possess certain fungicidal activities. This emphasizes the role of triazole derivatives in developing new antifungal agents (Xu et al., 2005).
Cancer Research
- Apoptosis-Inducing Effects in Cancer Cells : Certain ruthenium(II) arene complexes with triazole-based ligands have been studied for their antiproliferative activity in human cancer cell lines. These complexes have shown the ability to induce apoptosis, a form of programmed cell death, in cancer cells (Pettinari et al., 2014).
Material Science and Chemistry
Synthesis and Catalytic Applications : Triazole-based compounds have been synthesized and evaluated for their roles in catalytic processes, such as alcohol oxidation and transfer hydrogenation. These compounds have been found to enhance catalytic efficiency in various chemical reactions (Saleem et al., 2013).
Investigation of Molecular Structures and Properties : Detailed studies on the molecular structures, spectroscopic properties, and enzyme inhibition activities of triazole Schiff bases and their metal chelates have been conducted. These studies are crucial in understanding the chemical and biological properties of triazole derivatives (Sumrra et al., 2021).
Safety and Hazards
Mecanismo De Acción
Phenyltriazoles
are a class of compounds that have been studied for various biological activities. For instance, some phenyltriazole derivatives have been found to inhibit steroid sulfatase, an enzyme involved in the biosynthesis of active estrogens and androgens . The triazole moiety and the triazole-linked aromatic rings of these ligands fit in the active site of the enzyme, stabilized by a multitude of van der Waals interactions .
Propiedades
IUPAC Name |
(1-phenyltriazol-4-yl)methyl 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-13-7-9-14(10-8-13)17(21)22-12-15-11-20(19-18-15)16-5-3-2-4-6-16/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYGBCYAHRIHLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2=CN(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-5H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B2723136.png)




![Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride](/img/structure/B2723145.png)



![Tert-butyl 4-{2-oxo-2-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]ethyl}piperidine-1-carboxylate](/img/structure/B2723152.png)
![2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(thiophen-2-yl)acetonitrile](/img/structure/B2723153.png)
